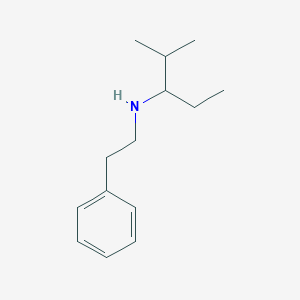

2-Methyl-N-phenethylpentan-3-amine

Description

2-Methyl-N-phenethylpentan-3-amine is a secondary amine characterized by a pentan-3-amine backbone (a five-carbon chain with the amine group at position 3), a methyl substituent at carbon 2, and a phenethyl group (benzene ring linked via an ethyl chain) attached to the nitrogen atom.

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2-methyl-N-(2-phenylethyl)pentan-3-amine |

InChI |

InChI=1S/C14H23N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3 |

InChI Key |

WEDRZFXTKBQOCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenethylpentan-3-amine typically involves the alkylation of phenethylamine with 2-methylpentan-3-one. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as palladium or nickel catalysts, can also be employed to improve the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-phenethylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines, amides.

Scientific Research Applications

2-Methyl-N-phenethylpentan-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-N-phenethylpentan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at various receptor sites, influencing the signaling pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Pentan-3-amine backbone : Provides a moderately lipophilic hydrocarbon chain.

- N-Phenethyl group : Enhances aromaticity and π-π stacking capabilities.

Comparative Analysis with Similar Amines

Structural and Functional Group Comparisons

The following table summarizes structural differences and similarities between 2-methyl-N-phenethylpentan-3-amine and related compounds:

Key Observations :

Amine Classification : Secondary amines (e.g., this compound) have one substituent on nitrogen, while tertiary amines (e.g., N-ethyl-N-methylheptan-3-amine) have two or three, influencing steric hindrance and reactivity .

Aromatic vs.

Chain Length and Branching : Longer chains (e.g., heptan-3-amine) increase molecular weight and hydrophobicity, while methyl branching alters conformational flexibility.

Research and Application Insights

- Pharmaceutical Potential: Secondary amines with aromatic substituents are explored as intermediates in drug discovery, particularly for neuroactive compounds .

- Agrochemical Relevance : Branched aliphatic amines (e.g., N-isopropyl derivatives in ) are used in pesticide synthesis due to their stability and bioavailability .

- Limitations : The discontinued status of this compound () suggests challenges in synthesis or scalability compared to commercially available analogs.

Biological Activity

2-Methyl-N-phenethylpentan-3-amine, a compound with the molecular formula C14H23N, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.

| Property | Detail |

|---|---|

| Molecular Formula | C14H23N |

| Molecular Weight | 205.34 g/mol |

| IUPAC Name | 2-methyl-N-(2-phenylethyl)pentan-3-amine |

| InChI | InChI=1S/C14H23N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3 |

| InChI Key | WEDRZFXTKBQOCQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C)C)NCCC1=CC=CC=C1 |

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine , which enhances alertness and energy levels. This mechanism is similar to that of other stimulants like amphetamines but is distinguished by its specific structural modifications that influence receptor affinity and selectivity.

Biological Effects

Research indicates that this compound may exhibit several biological effects:

- Stimulant Activity : The compound is noted for its stimulant properties, potentially useful in treating conditions such as ADHD and narcolepsy.

- Neurotransmitter Modulation : It influences various neurotransmitter pathways, particularly those related to mood and cognitive function.

- Metabolic Interactions : The compound may play a role in the metabolism of amines, contributing to broader biochemical pathways in living organisms.

Case Study 1: Stimulant Effects in Animal Models

A study investigated the effects of this compound on rodent models. Results showed increased locomotor activity and heightened responsiveness to stimuli, indicating its potential as a central nervous system stimulant. The study highlighted the compound's ability to enhance dopamine levels in specific brain regions associated with reward and motivation.

Case Study 2: Potential Therapeutic Applications

Another research effort explored the therapeutic potential of this compound in clinical settings. Preliminary findings suggested that it could be beneficial for patients with attention disorders due to its ability to improve focus and reduce impulsivity. However, further clinical trials are necessary to establish safety profiles and efficacy conclusively.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Similarities | Differences |

|---|---|---|

| Phenethylamine | Basic amine structure | Less potent stimulant effects |

| Amphetamine | Stimulant properties | More established therapeutic uses |

| Methamphetamine | Strong CNS stimulant | Higher abuse potential and toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.